2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a 5-chloro-2-methylphenyl group and an acetamide group linked to a 4-methoxyphenyl group. Its unique structure makes it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions. One common method involves the reaction of 5-chloro-2-methylphenylamine with piperazine under controlled conditions to form the intermediate compound. This intermediate is then reacted with 4-methoxyphenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
- 2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
- 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
Uniqueness
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-15-3-4-16(21)13-19(15)24-11-9-23(10-12-24)14-20(25)22-17-5-7-18(26-2)8-6-17/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPQQOGCUXSRBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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